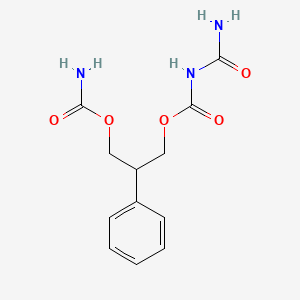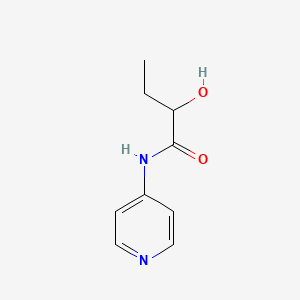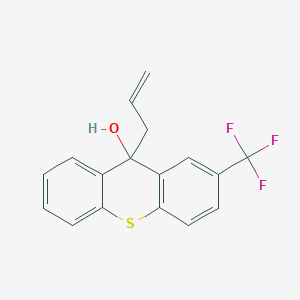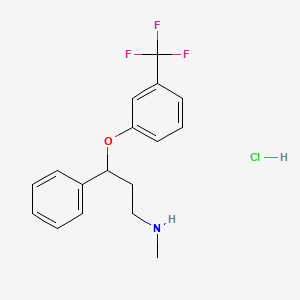
Cyanocobalamin Impurity G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanocobalamin Impurity G, also known as 50-Methylcyanocobalamin, is a derivative of cyanocobalamin, which is a synthetic form of vitamin B12. Cyanocobalamin is widely used to treat vitamin B12 deficiency. Impurities in pharmaceutical compounds like cyanocobalamin are critical to identify and study, as they can affect the efficacy and safety of the drug. This compound is one such impurity that is studied for its structural and functional properties .
Mechanism of Action
Target of Action
Cyanocobalamin, also known as vitamin B12, has two active co-enzyme forms: methylcobalamin (MeCbl) and adenosylcobalamin (AdCbl) . Cyanocobalamin and its impurities bind to enzymes, mainly metallo-enzymes, with high affinity for Fe3+ . This results in cytochrome oxidase inhibition, blocking the aerobic respiration in the mitochondrial oxidative phosphorylation of the respiratory chain .
Mode of Action
Cyanocobalamin’s mode of action is based on its ability to tightly bind cyanide ions . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound . Cyanide has also been shown to bind to N-methyl-D-aspartate receptors and nitric oxide synthase, resulting in increased production of the vascular relaxant, nitric oxide (NO), which likely contributes to the hypotension typically observed in victims of cyanide poisoning .
Biochemical Pathways
The major pathway of endogenous detoxification is conversion, by means of thiosulfate, into the less toxic compound thiocyanate which is then excreted in the urine . Minor routes of elimination are excretion of hydrogen cyanide through the lungs and binding to cysteine or hydroxocobalamin (vitamin B12) . These routes are insufficient at toxic amounts of cyanide .
Pharmacokinetics
Cyanocobalamin, the parent compound, is known to be absorbed through intact skin or mucous membranes following dermal or oral exposure . Systemic toxicity can be expected . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound that is excreted in the urine .
Result of Action
The binding of cyanocobalamin and its impurities to enzymes leads to cytochrome oxidase inhibition, blocking the aerobic respiration in the mitochondrial oxidative phosphorylation of the respiratory chain . This results in lactic acid accumulation . Cyanide has also been shown to bind to N-methyl-D-aspartate receptors and nitric oxide synthase, resulting in increased production of the vascular relaxant, nitric oxide (NO), which likely contributes to the hypotension typically observed in victims of cyanide poisoning .
Action Environment
The action of Cyanocobalamin Impurity G is influenced by environmental factors. For instance, the main exposure route is by inhalation of volatile cyanides . Cyanide poisoning can also occur following industrial accidents . Absorption through intact skin or mucous membranes following dermal or oral exposure is good and systemic toxicity can be expected . .
Biochemical Analysis
Biochemical Properties
Cyanocobalamin Impurity G plays a role in various biochemical reactions, particularly those involving cobalamin-dependent enzymes. It interacts with enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are crucial for DNA synthesis and fatty acid metabolism, respectively. The interaction of this compound with these enzymes can influence their activity, potentially leading to altered metabolic pathways. Additionally, this compound may bind to transport proteins like transcobalamin, affecting its distribution and availability in biological systems .
Cellular Effects
This compound can impact various cellular processes. In different cell types, it may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors involved in the regulation of genes associated with cell growth and differentiation. The presence of this compound in cells can also affect mitochondrial function, given its role in energy metabolism. These effects highlight the importance of monitoring and controlling the levels of this impurity in vitamin B12 preparations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a competitive inhibitor or activator of cobalamin-dependent enzymes, altering their catalytic efficiency. This compound may also influence gene expression by interacting with nuclear receptors or transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions underscore the potential impact of this compound on cellular and metabolic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic flux and enzyme activity. Monitoring the stability and degradation of this impurity is essential for accurate biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Toxic or adverse effects, such as oxidative stress or mitochondrial dysfunction, may occur at high doses, highlighting the need for careful dosage control in experimental and therapeutic contexts .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cobalamin metabolism. It interacts with enzymes such as methionine synthase and methylmalonyl-CoA mutase, influencing the conversion of homocysteine to methionine and the metabolism of odd-chain fatty acids. These interactions can affect metabolic flux and the levels of key metabolites, potentially leading to metabolic imbalances. Understanding these pathways is crucial for assessing the biochemical impact of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to transcobalamin, facilitating its uptake and distribution to various tissues. The localization and accumulation of this compound can influence its biological activity and potential toxicity. Studying these transport mechanisms is essential for understanding the pharmacokinetics and dynamics of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to mitochondria, where it participates in energy metabolism, or to the nucleus, where it can influence gene expression. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments. These localization patterns are important for understanding the precise biochemical roles of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanocobalamin Impurity G involves the methylation of cyanocobalamin. This process typically requires specific reagents and conditions to ensure the correct placement of the methyl group on the cyanocobalamin molecule. The reaction conditions often include the use of methylating agents under controlled temperature and pH conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Cyanocobalamin Impurity G can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxocobalamin, while reduction may yield methylcobalamin .
Scientific Research Applications
Cyanocobalamin Impurity G has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in cyanocobalamin formulations.
Biology: It is studied for its role in biological systems, particularly in the metabolism of vitamin B12.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of vitamin B12 supplements.
Industry: It is used in quality control processes to ensure the purity and safety of cyanocobalamin products
Comparison with Similar Compounds
Cyanocobalamin: The parent compound, used widely as a vitamin B12 supplement.
Hydroxocobalamin: Another form of vitamin B12, used in the treatment of cyanide poisoning.
Methylcobalamin: A naturally occurring form of vitamin B12, used in the treatment of peripheral neuropathy.
Uniqueness: Cyanocobalamin Impurity G is unique due to its specific methylation, which distinguishes it from other cobalamin derivatives. This methylation can influence its chemical properties and biological activity, making it a valuable compound for research and quality control .
Properties
CAS No. |
38218-51-8 |
|---|---|
Molecular Formula |
C63H90Co3N14O14P-2 |
Molecular Weight |
1475.2 g/mol |
IUPAC Name |
1-[(3S,4S,5R)-5-[(3R,4R,5Z)-5-[1-[(3S,5Z)-5-[(3S)-6-amino-3-(3-amino-3-oxopropyl)-2-azanidylidene-4-methyl-6-oxohexylidene]-3-(3-amino-3-oxopropyl)-4,4-dimethyl-3H-pyrrol-2-yl]ethylidene]-3-(2-amino-2-oxoethyl)-4-[3-[[(2R)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxypropyl]amino]-3-oxopropyl]-4-methylpyrrolidin-1-id-2-yl]-4-(2-amino-2-oxoethyl)-4,5-dimethyl-3-[3-(methylamino)-3-oxopropyl]-3H-pyrrol-2-yl]ethylidenecobalt;cobalt;cobalt(3+);cyanide |
InChI |
InChI=1S/C62H92N13O14P.CN.3Co/c1-13-41-37(16-19-51(82)69-12)61(10,27-50(68)81)62(11,74-41)57-39(25-49(67)80)60(9,56(73-57)35(6)53-38(15-18-47(65)78)59(7,8)45(72-53)26-40(63)36(14-17-46(64)77)33(4)24-48(66)79)21-20-52(83)70-28-34(5)88-90(85,86)89-55-44(29-76)87-58(54(55)84)75-30-71-42-22-31(2)32(3)23-43(42)75;1-2;;;/h22-23,26,30,34,36-39,44,54-55,57-58,76,84H,14-21,24-25,27-29H2,1-12H3,(H14-,63,64,65,66,67,68,69,70,72,73,77,78,79,80,81,82,83,85,86);;;;/q-2;-1;;;+3/p-2/t34-,36+,37-,38-,39+,44-,54-,55-,57?,58+,60-,61+,62+;;;;/m1..../s1 |
InChI Key |
SKGKNPBFHOAFCU-CSMDKWHXSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C([N-]/C4=C(/C)\C5=N/C(=C\C(=[N-])[C@@H](CCC(=O)N)[C-](C)CC(=O)N)/C([C@@H]5CCC(=O)N)(C)C)[C@]6([C@@]([C@@H](C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C([N-]C4=C(C)C5=NC(=CC(=[N-])C(CCC(=O)N)[C-](C)CC(=O)N)C(C5CCC(=O)N)(C)C)C6(C(C(C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Nb-Methyl Cyancobalamin; Nb-methyl-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (Ester), Inner Salt; 34-Methylcyanocobalamin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)



![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)


